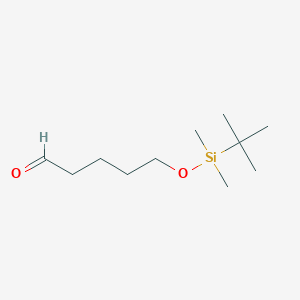

5-((tert-Butyldimethylsilyl)oxy)pentanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[tert-butyl(dimethyl)silyl]oxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h9H,6-8,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNNMAIKEURUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450917 | |

| Record name | 5-((tert-Butyldimethylsilyl)oxy)pentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87184-80-3 | |

| Record name | 5-((tert-Butyldimethylsilyl)oxy)pentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-((tert-Butyldimethylsilyl)oxy)pentanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-((tert-Butyldimethylsilyl)oxy)pentanal

CAS Number: 87184-80-3

This technical guide provides a comprehensive overview of 5-((tert-Butyldimethylsilyl)oxy)pentanal, a key intermediate in the synthesis of various organic molecules, particularly in the field of pharmaceuticals. This document is intended for researchers, scientists, and professionals involved in drug development and synthetic organic chemistry.

Chemical and Physical Properties

This compound is a colorless liquid widely utilized in organic synthesis as a protected aldehyde. The tert-butyldimethylsilyl (TBS) ether group serves as a robust protecting group for the primary alcohol, allowing for selective reactions at the aldehyde functionality.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 87184-80-3 | [1][2] |

| Molecular Formula | C₁₁H₂₄O₂Si | [1][2] |

| Molecular Weight | 216.39 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 241.2 ± 23.0 °C at 760 mmHg | [2] |

| Density | 0.9 ± 0.1 g/cm³ | [2] |

| Flash Point | 82.9 ± 18.2 °C | [2] |

| Refractive Index | 1.424 | [2] |

| LogP | 3.37740 | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Reference(s) |

| ¹³C NMR | Spectra available | [1] |

| GC-MS | Spectra available | [1] |

| Predicted Collision Cross Section (CCS) | [M+H]⁺: 152.3 Ų, [M+Na]⁺: 158.3 Ų, [M-H]⁻: 152.2 Ų | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 1,5-pentanediol. The first step involves the selective mono-protection of one of the hydroxyl groups with tert-butyldimethylsilyl chloride (TBDMSCl). The resulting alcohol, 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol, is then oxidized to the corresponding aldehyde. A common and efficient method for this oxidation is the Swern oxidation.

Experimental Protocol: Synthesis of this compound

Step 1: Mono-silylation of 1,5-Pentanediol

-

To a solution of 1,5-pentanediol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add imidazole (1.1 eq.).

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 eq.) in DCM to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol.

Step 2: Swern Oxidation to this compound

-

To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, slowly add dimethyl sulfoxide (DMSO) (2.0 eq.).

-

Stir the mixture for 30 minutes, then add a solution of 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol (1.0 eq.) in DCM.

-

Continue stirring at -78 °C for 1-2 hours.

-

Add triethylamine (5.0 eq.) to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Role in Drug Development: Synthesis of Latanoprost

This compound is a crucial building block in the total synthesis of various pharmaceutical compounds. A prominent example is its use as an intermediate in the synthesis of Latanoprost, a prostaglandin F₂α analogue used to treat glaucoma and ocular hypertension.[2][5]

In the synthesis of Latanoprost, the aldehyde functionality of this compound is utilized to introduce the α-chain of the prostaglandin core through a Wittig reaction or a related olefination strategy.

Caption: Synthetic pathway to Latanoprost utilizing the key intermediate.

Signaling Pathway in Glaucoma Treatment

Latanoprost, synthesized using this compound, exerts its therapeutic effect by modulating the prostaglandin F receptor signaling pathway in the eye. This leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.

Caption: Signaling cascade initiated by Latanoprost to reduce intraocular pressure.

Chemical Reactions

The aldehyde group of this compound is highly reactive and can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

-

Nucleophilic Addition: The aldehyde can react with various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.

-

Wittig Reaction: As mentioned, it readily undergoes the Wittig reaction with phosphorus ylides to form alkenes.[6] This is a key step in the synthesis of many natural products and pharmaceuticals.[6]

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol, using reducing agents like sodium borohydride.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-((tert-butyldimethylsilyl)oxy)pentanoic acid, using various oxidizing agents.

-

Deprotection: The tert-butyldimethylsilyl (TBS) protecting group can be removed under acidic conditions or with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), to reveal the primary alcohol.

Caption: Key chemical transformations of the subject compound.

References

- 1. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]

- 2. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of carbocyclic nucleosides: preparation of (–)-5′-homoaristeromycin and analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

An In-depth Technical Guide to 5-((tert-Butyldimethylsilyl)oxy)pentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-((tert-Butyldimethylsilyl)oxy)pentanal, a valuable bifunctional molecule utilized in organic synthesis. The strategic placement of a terminal aldehyde and a sterically hindered silyl ether protecting group makes this compound a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and presents its spectral data for characterization. Furthermore, this guide illustrates its application in a multi-step synthetic workflow, highlighting its utility in modern organic chemistry.

Chemical and Physical Properties

This compound is a colorless liquid that serves as a key building block in organic synthesis.[1] Its utility stems from the presence of a reactive aldehyde functional group and a robust tert-butyldimethylsilyl (TBDMS) protecting group for a primary alcohol.[1] This combination allows for selective transformations at other sites of a molecule while the aldehyde remains masked or the protected alcohol is shielded.

General Information

| Property | Value | Reference |

| CAS Number | 87184-80-3 | [1][2][3][4] |

| Molecular Formula | C₁₁H₂₄O₂Si | [1][2][3][4][5] |

| Molecular Weight | 216.39 g/mol | [1][2][3][5] |

| IUPAC Name | 5-[tert-butyl(dimethyl)silyl]oxypentanal | [5] |

| Synonyms | 5-(tert-Butyldimethylsiloxy)valeraldehyde, 5-(tert-butyldimethylsilyloxy)-1-pentanal | [1] |

| Appearance | Colorless transparent liquid | [4] |

Physical Properties

| Property | Value | Reference |

| Boiling Point | 241.2 ± 23.0 °C at 760 mmHg | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Flash Point | 82.9 ± 18.2 °C | [1] |

| Refractive Index | 1.424 | [1] |

Spectral Data

| Technique | Data |

| ¹H NMR (CDCl₃) | Predicted shifts: δ 9.8 (t, 1H, -CHO), 3.6 (t, 2H, -CH₂O-), 2.4 (dt, 2H, -CH₂CHO), 1.6-1.7 (m, 4H, -CH₂CH₂-), 0.9 (s, 9H, -C(CH₃)₃), 0.05 (s, 6H, -Si(CH₃)₂) |

| ¹³C NMR (CDCl₃) | Predicted shifts: δ 202.8 (-CHO), 62.5 (-CH₂O-), 43.8 (-CH₂CHO), 32.0, 21.8 (-CH₂CH₂-), 25.9 (-C(CH₃)₃), 18.3 (-C(CH₃)₃), -5.3 (-Si(CH₃)₂) |

| FT-IR | Characteristic peaks expected around 2955, 2929, 2857 cm⁻¹ (C-H stretch), 1725 cm⁻¹ (C=O stretch, aldehyde), 1255, 1095 cm⁻¹ (Si-C, Si-O-C stretch) |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z = 216. A prominent fragment is often observed at m/z = 159 [M - C(CH₃)₃]⁺. A GC-MS spectrum is available on PubChem.[5] |

Experimental Protocols

Synthesis of this compound from 5-Hydroxypentanal

This protocol describes the protection of the hydroxyl group of 5-hydroxypentanal using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole.

Materials:

-

5-Hydroxypentanal

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for elution

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 5-hydroxypentanal (1.0 eq) in anhydrous dichloromethane (DCM).

-

To this solution, add imidazole (2.2 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Application in a Multi-Step Synthesis: Wittig Reaction

This diagram illustrates a logical workflow where this compound is used as a key intermediate in a Wittig reaction to form an alkene, a common transformation in drug development and natural product synthesis.[6]

Caption: A logical workflow for a multi-step synthesis using the title compound.

Applications in Drug Development and Organic Synthesis

The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for alcohols, stable to a wide range of reaction conditions, including those involving strong bases and organometallic reagents.[7][8][9] This stability allows for the selective manipulation of other functional groups within a molecule. The aldehyde functionality of this compound can undergo a variety of transformations, such as nucleophilic additions (e.g., Grignard reactions), reductions, and olefination reactions (e.g., Wittig reaction).[10]

In the context of drug development, the ability to perform such selective transformations is crucial for the synthesis of complex molecular architectures with desired biological activities. For instance, the carbon chain of this compound can be extended or modified through reactions at the aldehyde, leading to the synthesis of long-chain unsaturated alcohols or other functionalized molecules that are precursors to pheromones or other natural products.[11][12][13][14][15]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its bifunctional nature, combining a reactive aldehyde with a stable silyl-protected alcohol, provides chemists with a powerful tool for the construction of complex molecules. The detailed information on its properties, synthesis, and reactivity provided in this guide is intended to support researchers, scientists, and drug development professionals in leveraging this compound for their synthetic endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. 87184-80-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 87184-80-3 | MDA18480 [biosynth.com]

- 4. This compound, CasNo.87184-80-3 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 5. This compound | C11H24O2Si | CID 10987703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. homework.study.com [homework.study.com]

- 7. tutorchase.com [tutorchase.com]

- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 9. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 10. 5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal | Benchchem [benchchem.com]

- 11. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. nyxxb.cn [nyxxb.cn]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 5-((tert-Butyldimethylsilyl)oxy)pentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 5-((tert-Butyldimethylsilyl)oxy)pentanal. This bifunctional molecule serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures required in pharmaceutical and natural product chemistry.

Core Chemical Properties

This compound is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the tables below. The presence of both a sterically hindered silyl ether and a reactive aldehyde group dictates its chemical behavior and applications.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 87184-80-3 | [1][2] |

| Molecular Formula | C₁₁H₂₄O₂Si | [1][2][3] |

| Molecular Weight | 216.39 g/mol | [3] |

| Appearance | Colorless transparent liquid | [2] |

| Boiling Point | 241.2 ± 23.0 °C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Flash Point | 82.9 ± 18.2 °C | |

| Refractive Index | 1.424 |

Table 2: Computed Properties

| Property | Value | Reference |

| IUPAC Name | 5-[tert-butyl(dimethyl)silyl]oxypentanal | [3] |

| InChI | InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h9H,6-8,10H2,1-5H3 | [3] |

| InChIKey | YTNNMAIKEURUTO-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(C)(C)--INVALID-LINK--(C)OCCCCC=O | [1] |

| Monoisotopic Mass | 216.154556538 Da | [3] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step sequence starting from 1,5-pentanediol. The first step involves the selective protection of one of the hydroxyl groups as a tert-butyldimethylsilyl (TBDMS) ether. The second step is the oxidation of the remaining primary alcohol to the corresponding aldehyde.

Experimental Protocol: Synthesis

Step 1: Monosilylation of 1,5-Pentanediol

A solution of 1,5-pentanediol in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is treated with one equivalent of tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole or triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure the formation of the desired mono-protected product, 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol.

Step 2: Oxidation of 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol

The Swern oxidation is a mild and efficient method for converting the primary alcohol to the aldehyde without affecting the silyl ether.[4][5]

-

Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of oxalyl chloride (1.2-1.5 equivalents) in anhydrous dichloromethane is cooled to -78 °C using a dry ice/acetone bath.[6][7] To this, a solution of dimethyl sulfoxide (DMSO) (2.4-2.7 equivalents) in anhydrous dichloromethane is added dropwise, maintaining the temperature below -60 °C.[6][7] The mixture is stirred for a short period to form the active oxidant.

-

Oxidation: A solution of 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the cold Swern reagent.[6] The reaction is stirred at -78 °C for 20-30 minutes.[7]

-

Work-up: Triethylamine (5.0-7.0 equivalents) is added dropwise to the reaction mixture, which is then allowed to warm to room temperature.[6][7] The reaction is quenched with water, and the product is extracted with an organic solvent like dichloromethane or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure to yield the crude this compound.[6][7]

Experimental Protocol: Purification

The crude product is typically purified by flash column chromatography on silica gel.[7][8]

-

Column Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether) is packed into a glass column.[8]

-

Loading: The crude aldehyde is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column.

-

Elution: The product is eluted using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate). The fractions are collected and analyzed by TLC.

-

Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to afford the purified this compound.

dot

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the structure and purity of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Table 3: Predicted ¹H NMR Spectral Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CHO | ~9.8 | t | 1H |

| -CH₂-O-Si- | ~3.6 | t | 2H |

| -CH₂-CHO | ~2.4 | dt | 2H |

| -CH₂-CH₂-CH₂- | ~1.6-1.7 | m | 4H |

| -C(CH₃)₃ | ~0.9 | s | 9H |

| -Si(CH₃)₂ | ~0.05 | s | 6H |

The aldehyde proton appears significantly downfield due to the deshielding effect of the carbonyl group. The protons on the carbon adjacent to the silyl ether oxygen are also shifted downfield. The tert-butyl and dimethylsilyl groups give characteristic sharp singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Spectral Data

| Assignment | Chemical Shift (δ, ppm) |

| -CHO | ~202 |

| -CH₂-O-Si- | ~62 |

| -CH₂-CHO | ~43 |

| -CH₂-CH₂-O- | ~32 |

| -CH₂-CH₂-CHO | ~21 |

| -C(CH₃)₃ | ~26 |

| -C(CH₃)₃ | ~18 |

| -Si(CH₃)₂ | ~-5 |

The carbonyl carbon of the aldehyde resonates at a characteristic downfield shift. The carbons attached to the oxygen and silicon atoms are also readily identifiable.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 5: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (aldehyde) | ~1725 | Strong |

| C-H (aldehyde) | ~2820, ~2720 | Medium, two bands |

| C-O (ether) | ~1100 | Strong |

| Si-O-C | ~1080 | Strong |

| C-H (alkane) | ~2950-2850 | Strong |

The strong absorption band around 1725 cm⁻¹ is indicative of the aldehyde carbonyl group. The two medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹ are characteristic of the C-H stretch of an aldehyde. The strong C-O and Si-O-C stretching vibrations confirm the presence of the silyl ether moiety.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A GC-MS analysis is available for this compound.[3]

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (216.39) may be observed.

-

Loss of tert-Butyl Group: A prominent peak at [M-57]⁺ resulting from the loss of the tert-butyl group is expected due to the stability of the resulting cation.

-

Other Fragments: Fragmentation of the pentanal chain and cleavage of the Si-O bond will also contribute to the mass spectrum.

Reactivity and Stability

The reactivity of this compound is dominated by the aldehyde and the silyl ether functionalities.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a variety of reactions such as Wittig olefination, Grignard reactions, reductions to the corresponding alcohol, and reductive aminations.

-

TBDMS Ether Group: The tert-butyldimethylsilyl ether is a robust protecting group, stable to a wide range of reaction conditions. It can be cleaved under acidic conditions or, more commonly, with a fluoride source such as tetrabutylammonium fluoride (TBAF).

dot

References

- 1. This compound | 87184-80-3 | MDA18480 [biosynth.com]

- 2. This compound, CasNo.87184-80-3 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 3. This compound | C11H24O2Si | CID 10987703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Swern Oxidation | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. orgsyn.org [orgsyn.org]

In-depth Technical Guide: 5-((tert-Butyldimethylsilyl)oxy)pentanal

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular properties of 5-((tert-Butyldimethylsilyl)oxy)pentanal, a compound relevant in organic synthesis.

Molecular Identity and Weight

The molecular formula for this compound is C₁₁H₂₄O₂Si.[1][2][3] Its molecular weight is a critical parameter for stoichiometric calculations in chemical reactions. The calculated molecular weight is approximately 216.39 g/mol .[1][3]

A detailed breakdown of the molecular weight calculation is provided in the table below, based on the atomic weights of its constituent elements.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 24 | 1.008 | 24.192 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Silicon | Si | 1 | 28.086 | 28.086 |

| Total | 216.397 |

Note: Atomic weights are based on standard IUPAC values and may vary slightly based on isotopic composition.[4][5][6][7][8][9][10][11][12][13]

Logical Relationship of Molecular Weight Calculation

The determination of the molecular weight is a fundamental calculation based on the compound's molecular formula and the atomic weights of each element. The logical flow for this calculation is straightforward.

Caption: Logical workflow for calculating molecular weight.

Due to the nature of the request focusing on a specific chemical property (molecular weight), detailed experimental protocols for synthesis or signaling pathway diagrams are not applicable. The provided information and diagram serve to fulfill the core technical query regarding the molecular weight of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, CasNo.87184-80-3 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 3. This compound | C11H24O2Si | CID 10987703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. youtube.com [youtube.com]

- 6. princeton.edu [princeton.edu]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Atomic/Molar mass [westfield.ma.edu]

- 9. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 10. Atomic Weight of Silicon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. #14 - Silicon - Si [hobart.k12.in.us]

- 12. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Silicon - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-((tert-Butyldimethylsilyl)oxy)pentanal: Structure, Synthesis, and Applications

For Immediate Release

This technical guide provides a comprehensive overview of 5-((tert-Butyldimethylsilyl)oxy)pentanal, a valuable bifunctional molecule in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's structure, physicochemical properties, synthesis protocols, and key applications, with a focus on its role as a versatile building block in the creation of complex molecules.

Chemical Structure and Formula

This compound is an organosilicon compound featuring a five-carbon aldehyde backbone with a hydroxyl group at the 5-position protected by a tert-butyldimethylsilyl (TBDMS or TBS) ether.[1] This structure provides two key functionalities: a reactive aldehyde for carbon-carbon bond formation and a stable, yet readily cleavable, silyl ether protecting group.

-

IUPAC Name: 5-[tert-butyl(dimethyl)silyl]oxypentanal[2]

-

Canonical SMILES: CC(C)(C)--INVALID-LINK--(C)OCCCCC=O[3]

-

InChIKey: YTNNMAIKEURUTO-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in synthetic procedures.

| Property | Value | Reference(s) |

| Molecular Weight | 216.39 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 241.2 ± 23.0 °C at 760 mmHg | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Flash Point | 82.9 ± 18.2 °C | [1] |

| Refractive Index | 1.424 | [1] |

| LogP | 3.37740 | [1] |

Spectroscopic data is critical for the verification of the structure and purity of this compound. While a comprehensive set of spectra is not publicly available, typical chemical shifts in ¹H and ¹³C NMR are predictable. The aldehyde proton (CHO) is expected to appear around 9.8 ppm in the ¹H NMR spectrum. The protons of the tert-butyl group will be a sharp singlet around 0.9 ppm, and the two methyl groups on the silicon will appear as a singlet around 0.05 ppm. In the ¹³C NMR spectrum, the carbonyl carbon is expected in the range of 200-205 ppm. GC-MS and ¹³C NMR data for this compound are available through the SpectraBase service.[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 1,5-pentanediol. The first step involves the selective protection of one of the hydroxyl groups as a tert-butyldimethylsilyl (TBDMS) ether. The second step is the oxidation of the remaining primary alcohol to the corresponding aldehyde.

Step 1: Monoprotection of 1,5-Pentanediol

The selective monosilylation of a symmetrical diol can be challenging. However, by carefully controlling the stoichiometry of the silylating agent, a good yield of the mono-protected product, 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol, can be achieved.

-

Reagents: 1,5-Pentanediol, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole or Triethylamine, Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

General Procedure: To a solution of 1,5-pentanediol in an anhydrous solvent, a slight excess of a base (e.g., imidazole) is added. TBDMSCl (typically 1.0-1.1 equivalents) is then added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched, and the product is purified by column chromatography.

Step 2: Oxidation of 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol

The oxidation of the primary alcohol to the aldehyde requires mild conditions to avoid over-oxidation to the carboxylic acid. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two commonly employed and effective methods.[4][5][6][7][8][9][10][11][12]

Experimental Protocol: Swern Oxidation [8][9][10][11][12][13]

The Swern oxidation uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine.[8][9][10][11][12][13]

-

To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, slowly add a solution of DMSO (2.5 eq.) in anhydrous DCM.

-

Stir the mixture at -78 °C for 20 minutes.

-

Slowly add a solution of 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol (1.0 eq.) in anhydrous DCM to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 45 minutes.

-

Add triethylamine (5.0 eq.) dropwise to the mixture.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation [4][5][6][7][14]

The Dess-Martin oxidation is known for its mild conditions, neutral pH, and simple workup.[4][5]

-

To a solution of 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM), add Dess-Martin periodinane (1.1-1.5 eq.) in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

-

Stir vigorously until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[15] Its bifunctional nature allows for a variety of synthetic transformations. The aldehyde can undergo nucleophilic additions, Wittig reactions, and reductive aminations, while the silyl ether provides a robust protecting group for the hydroxyl functionality that can be selectively removed under specific conditions (e.g., using fluoride ions or acidic conditions).[15]

The use of the tert-butyldimethylsilyl ether is particularly strategic in drug development. Silyl ethers can be employed as prodrug linkers that are sensitive to acidic environments.[16] This allows for the targeted release of a drug in specific physiological locations, such as tumor tissues or within the endocytic pathway, which are known to have a lower pH.[16] The rate of cleavage of the silyl ether, and thus the rate of drug release, can be tuned by modifying the steric bulk of the substituents on the silicon atom.[16]

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: Role of the compound in multi-step synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C11H24O2Si | CID 10987703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 87184-80-3 | MDA18480 [biosynth.com]

- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 7. Dess-Martin Oxidation [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Swern Oxidation [organic-chemistry.org]

- 10. Swern oxidation - Wikipedia [en.wikipedia.org]

- 11. Swern Oxidation | TCI AMERICA [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Buy (R)-5-((Tert-butyldimethylsilyl)oxy)-2-chloropentanal [smolecule.com]

- 16. 5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal | Benchchem [benchchem.com]

Technical Guide: Physical Properties and Synthetic Applications of 5-((tert-Butyldimethylsilyl)oxy)pentanal

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

5-((tert-Butyldimethylsilyl)oxy)pentanal is a versatile bifunctional molecule widely employed in organic synthesis. Its utility stems from the presence of a reactive aldehyde group and a sterically hindered silyl ether, which serves as a protecting group for the primary alcohol. This combination allows for selective transformations at the aldehyde terminus while the hydroxyl group remains masked, a crucial strategy in the multi-step synthesis of complex molecules. The compound is typically a colorless liquid under standard conditions.

A comprehensive summary of its key physical and chemical properties is presented in the table below, compiled from various sources. These parameters are essential for its handling, reaction setup, and purification.

| Property | Value |

| Molecular Formula | C₁₁H₂₄O₂Si |

| Molecular Weight | 216.39 g/mol |

| Boiling Point | 241.2 ± 23.0 °C at 760 mmHg |

| Density | 0.9 ± 0.1 g/cm³ |

| Refractive Index | 1.424 |

| Flash Point | 82.9 ± 18.2 °C |

| Appearance | Colorless liquid |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C |

Synthesis and Purification: Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor, 1,5-pentanediol. The first step involves the selective protection of one of the hydroxyl groups as a tert-butyldimethylsilyl (TBDMS) ether. The subsequent step is the oxidation of the remaining free alcohol to the corresponding aldehyde.

Step 1: Monosilylation of 1,5-Pentanediol

Objective: To selectively protect one of the two hydroxyl groups in 1,5-pentanediol with a TBDMS group.

Materials:

-

1,5-Pentanediol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate (EtOAc)

-

1 M aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., Argon), dissolve 1,5-pentanediol (1.0 equivalent) in anhydrous DMF.

-

Add imidazole (2.2–3.0 equivalents) to the solution and stir at room temperature until all the solid has dissolved.

-

To this solution, add tert-butyldimethylsilyl chloride (1.1–1.5 equivalents) portion-wise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature until the starting material is consumed.

-

Upon completion, quench the reaction by adding dry methanol (2.2–3.0 equivalents).

-

Remove the DMF by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash the organic layer sequentially with 1 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol.

Step 2: Oxidation to this compound

Objective: To oxidize the primary alcohol of 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol to the corresponding aldehyde. A common and mild method for this transformation is the Swern oxidation.

Materials:

-

5-((tert-Butyldimethylsilyl)oxy)pentan-1-ol

-

Oxalyl chloride or trifluoroacetic anhydride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

Procedure (Swern Oxidation):

-

Under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C (a dry ice/acetone bath).

-

To this, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the temperature remains below -65 °C. Stir for 15 minutes.

-

Add a solution of 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes at this temperature.

-

Add triethylamine (5.0 equivalents) to the reaction mixture and allow it to warm to room temperature over about 1 hour.

-

Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.[1]

Application in Multi-Step Synthesis: Total Synthesis of (+)-Phoracantholide J

A practical application of this compound is demonstrated in its use as a key building block in the total synthesis of the natural product (+)-Phoracantholide J, a macrolide with potential biological activity. The synthetic route leverages the aldehyde functionality for chain elongation via a Wittig reaction, followed by deprotection of the silyl ether and subsequent cyclization.

The overall workflow for this synthesis is depicted in the following diagram:

Caption: Workflow for the total synthesis of (+)-Phoracantholide J.

Wittig Reaction

Objective: To extend the carbon chain of this compound by converting the aldehyde to an alkene.

General Protocol:

-

Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like THF or DMSO.

-

Cool the ylide solution to a low temperature (e.g., -78 °C).

-

Add a solution of this compound in the same anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction, typically with water or a saturated aqueous solution of ammonium chloride.

-

Perform a standard aqueous workup and extract the product with an organic solvent.

-

Purify the resulting alkene by column chromatography.

TBDMS Deprotection

Objective: To remove the TBDMS protecting group to reveal the primary alcohol, which is necessary for the final cyclization step.

General Protocol:

-

Dissolve the TBDMS-protected alkene intermediate in an anhydrous solvent, typically tetrahydrofuran (THF).[1]

-

Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, typically 1.1-1.5 equivalents) dropwise to the stirred solution at 0 °C.[1]

-

Allow the reaction mixture to warm to room temperature and stir for a period ranging from 45 minutes to several hours, monitoring the progress by TLC.[1]

-

Upon completion, quench the reaction with water.[2]

-

Dilute the mixture with an organic solvent like dichloromethane or ethyl acetate and perform an aqueous workup.[2]

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.[1]

-

Concentrate the filtrate under reduced pressure and purify the resulting alcohol by column chromatography.[1][2]

Safety and Handling

This compound is a combustible liquid and may be harmful if swallowed. It can cause skin and serious eye irritation, as well as respiratory irritation. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container under an inert atmosphere and at the recommended low temperature to prevent degradation.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical properties. Its utility in complex molecule synthesis, as exemplified by the total synthesis of (+)-Phoracantholide J, highlights the strategic importance of protecting group chemistry in modern drug discovery and development. The experimental protocols provided herein offer a guide for its synthesis and subsequent transformations, enabling researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

Technical Guide: Physicochemical Properties of 5-((tert-Butyldimethylsilyl)oxy)pentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the key physicochemical properties of 5-((tert-Butyldimethylsilyl)oxy)pentanal, a versatile intermediate in organic synthesis. The document outlines its boiling point and density, supported by established experimental protocols for their determination. This information is critical for researchers and professionals engaged in chemical synthesis, process development, and quality control where this compound is utilized.

Core Physicochemical Data

The boiling point and density of this compound are fundamental parameters for its handling, purification, and use in synthetic applications. A summary of these properties is presented below.

| Property | Value | Conditions |

| Boiling Point | 241.2 ± 23.0 °C | at 760 mmHg |

| Density | 0.9 ± 0.1 g/cm³ | Not specified |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.

Determination of Boiling Point by Capillary Method

This method is a common and reliable technique for determining the boiling point of a small quantity of a liquid.

Materials:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

-

High-boiling point mineral oil

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then clamped and immersed in a Thiele tube or an oil bath filled with mineral oil. The heat source is positioned to heat the side arm of the Thiele tube or the oil bath.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point of the sample.

Determination of Density using a Pycnometer

A pycnometer, or specific gravity bottle, is used for precise measurement of the density of a liquid.

Materials:

-

Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature water bath

-

Thermometer

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried completely.

-

The mass of the empty, dry pycnometer (m₁) is accurately determined using an analytical balance.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., at 20 °C). The water level is adjusted to the mark on the capillary.

-

The exterior of the pycnometer is carefully dried, and its mass when filled with water (m₂) is determined.

-

The pycnometer is emptied, cleaned, and thoroughly dried.

-

The pycnometer is then filled with this compound and allowed to equilibrate in the constant temperature water bath. The liquid level is adjusted to the mark.

-

The exterior is dried, and the mass of the pycnometer filled with the sample (m₃) is determined.

-

The density of the sample is calculated using the following formula:

Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature

Workflow Visualization

The logical flow for the determination of the physicochemical properties of this compound is depicted in the following diagram.

Caption: Workflow for determining the boiling point and density of a liquid sample.

Technical Guide: Spectral Analysis of 5-((tert-Butyldimethylsilyl)oxy)pentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for 5-((tert-Butyldimethylsilyl)oxy)pentanal. The information contained herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Compound Information:

-

IUPAC Name: 5-[tert-butyl(dimethyl)silyl]oxypentanal[1]

-

CAS Number: 87184-80-3[1]

-

Molecular Formula: C₁₁H₂₄O₂Si[1]

-

Molecular Weight: 216.39 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.77 | t | 1H | -CHO |

| ~3.62 | t | 2H | -CH₂-O-Si |

| ~2.44 | dt | 2H | -CH₂-CHO |

| ~1.65 | m | 2H | -CH₂-CH₂-CHO |

| ~1.55 | m | 2H | -O-CH₂-CH₂- |

| 0.89 | s | 9H | -C(CH₃)₃ |

| 0.05 | s | 6H | -Si(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~202.8 | -CHO |

| ~62.8 | -CH₂-O-Si |

| ~43.8 | -CH₂-CHO |

| ~32.1 | -O-CH₂-CH₂- |

| ~21.8 | -CH₂-CH₂-CHO |

| 25.9 | -C(CH₃)₃ |

| 18.3 | -C(CH₃)₃ |

| -5.3 | -Si(CH₃)₂ |

Mass Spectrometry (MS) Data

The mass spectrometry data presented below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Table 3: Key Fragments from GC-MS Analysis

| m/z | Relative Intensity | Proposed Fragment |

| 216 | Low | [M]⁺ (Molecular Ion) |

| 201 | Moderate | [M - CH₃]⁺ |

| 159 | High | [M - C(CH₃)₃]⁺ |

| 117 | Moderate | [Si(CH₃)₂(C(CH₃)₃)]⁺ |

| 75 | High | [(CH₃)₂SiOH]⁺ |

| 73 | Moderate | [Si(CH₃)₃]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for silyl ethers and aldehydes.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Typically, a 90° pulse is used with a relaxation delay of 1-2 seconds.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform.

-

Phase the spectrum and reference the TMS peak (or residual solvent peak) to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the FID, phase the spectrum, and reference the CDCl₃ solvent peak to 77.16 ppm.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound

-

Dichloromethane (DCM), HPLC grade

-

GC-MS instrument with an EI source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in dichloromethane.

-

GC Method:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Injection Volume: 1 µL (splitless mode).

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the analyte.

Visualization of MS Fragmentation

The following diagram illustrates the proposed fragmentation pathway for this compound under electron ionization.

References

A Technical Guide to the Biological Activity of Silyl Ethers and Aldehydes: From Prodrug Strategies to Potent Bioactive Molecules

Introduction

In the landscape of medicinal chemistry and drug development, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy, optimizing pharmacokinetic profiles, and overcoming biological barriers. Among the vast arsenal of chemical functionalities, silyl ethers and aldehydes stand out for their distinct and potent biological activities. Silyl ethers, often perceived as simple protecting groups, have emerged as a sophisticated tool for creating tunable prodrugs and enhancing the inherent bioactivity of parent molecules through the "silicon switch".[1] Conversely, aldehydes, a class of highly reactive carbonyl compounds, are not merely metabolic intermediates but potent signaling molecules and cytotoxic agents, presenting both therapeutic opportunities and toxicological challenges.[2][3]

This technical guide provides an in-depth exploration of the biological activities of silyl ethers and aldehydes for researchers, scientists, and drug development professionals. We will dissect the causal mechanisms behind their actions, from the controlled hydrolysis of silyl ether prodrugs to the electrophilic interactions of aldehydes with cellular macromolecules. This analysis is supported by field-proven insights, quantitative data, detailed experimental protocols, and a comprehensive framework of authoritative references to ensure scientific integrity and practical applicability.

Part 1: Silyl Ethers - A Versatile Platform for Modulating Bioactivity

The introduction of silicon into organic molecules can profoundly alter their physicochemical properties, offering a powerful strategy in drug design.[1] The substitution of a carbon atom with its larger, more electropositive cousin can improve metabolic stability, increase resistance to proteolytic degradation, enhance lipophilicity, and increase cellular uptake.[1][4]

Silyl Ethers as Tunable Prodrugs

A primary application of silyl ethers in medicinal chemistry is in the design of prodrugs—inactive precursors that are metabolically converted to the active pharmacological agent. The utility of the silyl ether linkage lies in its predictable and tunable cleavage under physiological conditions.[4]

Causality of Cleavage: The Si-O bond is thermodynamically stable but kinetically labile, particularly in aqueous and acidic environments.[4] The hydrolysis of a silyl ether to release the parent alcohol is the core mechanism of activation. The rate of this hydrolysis can be meticulously controlled by modifying the steric and electronic properties of the substituents on the silicon atom.[5] For example, increasing the steric bulk of the alkyl groups on the silicon atom dramatically decreases the rate of acid-catalyzed hydrolysis. The relative stability follows the order: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[5] This tunability allows for the design of prodrugs that release their active payload in specific physiological compartments, such as the acidic microenvironment of a tumor or the stomach.[4][6]

Asymmetric bifunctional silyl ethers have been successfully used to create prodrugs of chemotherapeutics like gemcitabine, camptothecin, and dasatinib, which can be incorporated into nanoparticles for controlled release over hours, days, or even months.[7][8]

Caption: Workflow for Silyl Ether Prodrug Activation.

Inherent Biological Activity of Silyl Ethers

Beyond their role as prodrug linkers, the incorporation of a silyl group can directly enhance the biological activity of a molecule. This strategy has been successfully employed to create potent anti-cancer agents.

A prominent example involves analogues of camptothecin, a topoisomerase I inhibitor. Silyl analogues, known as silatecans (e.g., Karenitecin), contain a lipophilic silyl group that improves the stability of the active lactone ring and enhances cellular uptake, leading to greater potency and reduced toxicity compared to the parent compound.[4] Similarly, silylation of the natural product combretastatin A-4, a potent microtubule inhibitor, has yielded analogues with significant cancer cell growth inhibition.[9] The rationale is that the increased lipophilicity imparted by the silyl group enhances cellular membrane permeability and subsequent target engagement.[4]

Table 1: Comparative Cytotoxicity of Silylated vs. Parent Compounds

| Compound Class | Parent Compound | Silylated Derivative | Target Cell Line | IC50 / LC50 | Fold Improvement | Reference |

| Combretastatin | Combretastatin A-4 | Si(CH3)H linker analogue | MCF-7 (Breast) | 0.004 µM | ~0.57x (comparable) | [9] |

| SN-38 | SN-38 | TBDPS-SN-38 | Breast, Colorectal, Lung | Comparable or greater | N/A | [10] |

| Hydroxystearic Acid | (R)-9-hydroxystearic acid | t-butyl dimethyl silyl ether deriv. | Colon Cancer Cells | 10-50 µM | More active | [11] |

| Tetrahydropyrans | Parent Tetrahydropyran | Silyl Ether Derivative | HL60 (Leukemia) | >100 µM | >2x | [4] |

Part 2: Aldehydes - Reactive Modulators of Cellular Function

Aldehydes are ubiquitous organic compounds characterized by a terminal carbonyl group.[12] They are generated from both endogenous processes, such as lipid peroxidation and amino acid metabolism, and exogenous sources like diet and environmental pollutants.[13][14] Their high reactivity, particularly that of α,β-unsaturated aldehydes, makes them a double-edged sword: they are critical mediators of cellular damage and disease pathogenesis, but also function as signaling molecules and potential therapeutics.[3][15]

Mechanism of Action: Electrophilicity and Cytotoxicity

The biological activity of many aldehydes stems from the electrophilic nature of their carbonyl carbon. α,β-unsaturated aldehydes, such as acrolein and 4-hydroxynonenal (4-HNE), are particularly reactive soft electrophiles.[16]

Causality of Action: These aldehydes readily undergo Michael addition reactions with cellular nucleophiles, primarily the soft thiolate groups on cysteine residues within proteins.[13][16] This covalent modification, known as "protein carbonylation," can alter protein structure and function, leading to enzyme inactivation, disruption of signaling cascades, and proteasomal degradation.[13] This widespread protein damage induces severe oxidative stress, mitochondrial dysfunction, and can ultimately trigger programmed cell death (apoptosis), a mechanism that can be exploited for anti-cancer therapy.[15] For instance, cinnamaldehyde has demonstrated potent cytotoxic effects against various cancer cell lines by inducing apoptosis.[15]

Caption: Aldehyde-Induced Cytotoxicity Pathway.

The Aldehyde Dehydrogenase (ALDH) Superfamily: A Key Regulator

To mitigate the toxic effects of aldehydes, cells possess a robust detoxification system, chief among which is the aldehyde dehydrogenase (ALDH) superfamily of enzymes.[2] These NAD(P)⁺-dependent enzymes catalyze the oxidation of a wide range of aldehydes to their corresponding, less reactive carboxylic acids.[2][3]

The role of ALDH is critical in both normal physiology and disease.

-

Detoxification: ALDH enzymes protect cells from aldehyde-induced damage and oxidative stress.[17]

-

Cancer & Drug Resistance: High ALDH activity is a hallmark of cancer stem cells and is associated with resistance to chemotherapy and poor patient prognosis.[3][17] By detoxifying aldehydes produced by chemotherapeutic agents (like the acrolein metabolite of cyclophosphamide), ALDH enzymes can reduce the drug's efficacy.[]

-

Therapeutic Target: Conversely, inhibiting ALDH can be a powerful therapeutic strategy. By preventing the detoxification of aldehydes, ALDH inhibitors can enhance the cytotoxic effects of both endogenous aldehydes and aldehyde-based drugs.[17] For example, inhibiting ALDH1 significantly potentiates the cytotoxic effect of retinaldehyde on A549 lung cancer cells.[17][19]

Table 2: Cytotoxicity of Bioactive Aldehydes in Cancer Cell Lines

| Aldehyde | Cell Line | Incubation Time | IC50 Value | Reference |

| Cinnamaldehyde | HepG2 (Liver) | 24 hours | 16.36 µM | [15] |

| Cinnamaldehyde | HepG2 (Liver) | 48 hours | 12.57 µM | [15] |

| Cinnamaldehyde | MDA-MB-231 (Breast) | 24 hours | 16.9 µg/mL | [15] |

| Retinaldehyde + DEAB (ALDH inhibitor) | A549 (Lung) | 72 hours | ~2.5 µM | [17] |

| Retinaldehyde (alone) | A549 (Lung) | 72 hours | >10 µM | [17] |

Part 3: Experimental Protocols for Assessing Biological Activity

The evaluation of silyl ethers and aldehydes requires robust and validated experimental methodologies. Here, we provide step-by-step protocols for two cornerstone assays.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is widely used to determine the cytotoxic potential (IC50) of novel compounds.[20]

Causality of Method: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., silyl ether or aldehyde) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

Protocol: ALDEFLUOR™ Assay for ALDH Activity

This assay is used to identify and quantify cell populations with high ALDH enzymatic activity.

Causality of Method: The assay uses a fluorescent, non-toxic ALDH substrate (BODIPY-aminoacetaldehyde). In the presence of active ALDH, this substrate is converted into a negatively charged product (BODIPY-aminoacetate) that is retained inside the cell and fluoresces brightly. The fluorescence intensity is directly proportional to ALDH activity. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used as a negative control to establish the baseline fluorescence.

Step-by-Step Methodology:

-

Cell Preparation: Prepare a single-cell suspension of the cells to be tested (e.g., cancer cell lines) at a concentration of 1 x 10⁶ cells/mL in ALDEFLUOR™ assay buffer.

-

Control Sample: Immediately transfer half of the cell suspension to a new tube. To this tube, add the ALDH inhibitor DEAB. This will serve as the negative control.

-

Substrate Addition: Add the activated ALDEFLUOR™ substrate to both the test sample and the DEAB control sample. Mix well.

-

Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light.

-

Cell Staining (Optional): If desired, cells can be co-stained with other cell surface markers or a viability dye like Propidium Iodide (PI).

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

-

Data Analysis: Gate on the viable, single-cell population. Compare the fluorescence intensity of the test sample to the DEAB control. The cell population that is brightly fluorescent in the test sample but has baseline fluorescence in the DEAB control is the ALDH-positive (ALDHbr) population.

Conclusion and Future Perspectives

Silyl ethers and aldehydes represent two functionally distinct but equally important classes of molecules in the pursuit of novel therapeutics. The strategic application of silyl ether chemistry provides an elegant and highly tunable method for prodrug design, enabling controlled drug release and the enhancement of intrinsic molecular activity.[4][7] The continued development of novel silylation techniques and acid-sensitive linkers will undoubtedly expand their application in targeted drug delivery and biomaterials science.[5][21]

Aldehydes, long recognized for their toxicity, are now increasingly appreciated for their complex biological roles.[22] Their potent cytotoxicity is being harnessed for anti-cancer applications, while the modulation of their metabolism via the ALDH enzyme family presents a sophisticated axis for overcoming drug resistance and treating a range of pathologies, from cancer to metabolic disorders.[3][17][23] Future research will likely focus on developing selective ALDH inhibitors to synergize with existing chemotherapies and designing aldehyde-sequestering drugs to mitigate cellular damage in diseases associated with oxidative stress.[24][25] A deeper understanding of the signaling pathways modulated by low, physiological concentrations of aldehydes will also open new avenues for therapeutic intervention.[12][26]

By leveraging the unique chemical and biological properties of these compounds, the scientific community is well-positioned to develop the next generation of more effective and targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scholarly Article or Book Chapter | Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles | ID: 02871369n | Carolina Digital Repository [cdr.lib.unc.edu]

- 8. Incorporation and controlled release of silyl ether prodrugs from PRINT nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 10. Synthesis and biological evaluation of novel anti-cancer silyl ether SN-38 analogs | Poster Board #832 - American Chemical Society [acs.digitellinc.com]

- 11. New Compounds with Enhanced Biological Activity Through the Strategic Introduction of Silylated Groups into Hydroxystearic Acids [mdpi.com]

- 12. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 13. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Inhibition of aldehyde dehydrogenase 1 enhances the cytotoxic effect of retinaldehyde on A549 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. Metabolic interactions of aldehyde dehydrogenase with therapeutic and toxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Aldehyde-sequestering drugs: tools for studying protein damage by lipid peroxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Literature Review: Synthesis of 5-((tert-Butyldimethylsilyl)oxy)pentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-((tert-Butyldimethylsilyl)oxy)pentanal, a valuable bifunctional building block in organic synthesis. The presence of a protected hydroxyl group and a reactive aldehyde moiety makes it a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document details the primary synthetic strategies, providing in-depth experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting and implementing the most suitable method for their specific needs.

Core Synthetic Strategies

The synthesis of this compound predominantly follows two main pathways:

-

Oxidation of 5-((tert-Butyldimethylsilyl)oxy)pentan-1-ol: This is the most direct and commonly employed route. It involves the selective oxidation of the primary alcohol functionality of the silyl-protected pentanediol. Several modern and mild oxidation protocols are amenable to this transformation, offering high yields and chemoselectivity.

Below, we delve into the detailed experimental procedures for each of these strategies, presenting quantitative data in a structured format for easy comparison.

Data Presentation: Comparison of Synthetic Routes

| Route | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| Route 1: Oxidation | 5-((tert-Butyldimethylsilyl)oxy)pentan-1-ol | |||||

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | 1.5 h | -78 to RT | ~85-95 | |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane | 1-3 h | Room Temperature | ~90-98 | |

| TPAP/NMO Oxidation | TPAP (cat.), NMO | Dichloromethane | 2-4 h | Room Temperature | ~85-95 | |

| Route 2: From Diol | ||||||

| Step 1: Monosilylation | 1,5-Pentanediol | TBDMSCl, Imidazole | Dichloromethane | 12-16 h | Room Temperature | ~70-85 |

| Step 2: Oxidation (Swern) | 5-((tert-Butyldimethylsilyl)oxy)pentan-1-ol | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | 1.5 h | -78 to RT | ~85-95 (from alcohol) |

Experimental Protocols

Route 1: Oxidation of 5-((tert-Butyldimethylsilyl)oxy)pentan-1-ol

This route commences with the commercially available or synthetically prepared 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol.

The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.[1][2]

Reagents:

-

5-((tert-Butyldimethylsilyl)oxy)pentan-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

A solution of oxalyl chloride (1.5 equiv.) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

A solution of DMSO (2.2 equiv.) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes.

-

A solution of 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol (1.0 equiv.) in anhydrous DCM is then added dropwise, and the reaction is stirred for a further 45 minutes at -78 °C.

-

Triethylamine (5.0 equiv.) is added dropwise, and the reaction mixture is allowed to warm to room temperature over 1 hour.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

The Dess-Martin periodinane (DMP) oxidation is another mild and selective method that offers the advantage of being performed at room temperature.[3][4][5]

Reagents:

-

5-((tert-Butyldimethylsilyl)oxy)pentan-1-ol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (optional, as a buffer)

Procedure:

-

To a solution of 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol (1.0 equiv.) in DCM at room temperature is added Dess-Martin Periodinane (1.1-1.5 equiv.) in one portion. If the substrate is acid-sensitive, sodium bicarbonate (2-3 equiv.) can be added as a buffer.[5]

-

The reaction mixture is stirred at room temperature for 1-3 hours and monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-